HDAC3-IN-T247

Epigenetics HDAC3 Isozyme Selectivity Structure-Activity Relationship

HDAC3-IN-T247 is an essential, highly selective HDAC3 probe. Its >75-fold selectivity over HDAC1 and inactivity against HDAC4/6/8 uniquely enables unambiguous dissection of HDAC3-specific roles in NF-κB signaling, cancer apoptosis, and HIV latency reversal. Avoid the confounding off-target effects of pan-inhibitors like vorinostat. Trust this tool for definitive target validation and reproducible epigenetic research.

Molecular Formula C21H19N5OS
Molecular Weight 389.5 g/mol
CAS No. 1451042-18-4
Cat. No. B607924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC3-IN-T247
CAS1451042-18-4
SynonymsHDAC3-IN-T247;  HDAC3 IN T247;  HDAC3INT247;  HDAC3 inhibitor T247;  HDAC3 inhibitor-T247;  T247;  T-247;  T 247; 
Molecular FormulaC21H19N5OS
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C3=CN(N=N3)CCC4=CSC=C4
InChIInChI=1S/C21H19N5OS/c22-18-3-1-2-4-19(18)23-21(27)17-7-5-16(6-8-17)20-13-26(25-24-20)11-9-15-10-12-28-14-15/h1-8,10,12-14H,9,11,22H2,(H,23,27)
InChIKeyLBLSLSOENGWIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HDAC3-IN-T247 (T247): A Potent and Selective HDAC3 Inhibitor for Epigenetic and Antiviral Research


HDAC3-IN-T247 (T247, CAS: 1451042-18-4) is a synthetic small molecule characterized as a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC isozyme [1]. It was identified through a click-chemistry-based combinatorial fragment assembly approach designed to discover isozyme-selective HDAC inhibitors [2]. T247 features an o-aminoanilide zinc-binding group (ZBG) which is critical for its interaction with the HDAC3 active site [3].

The Risk of Pan-Assay Interference and Misleading Results from Non-Selective HDAC Inhibitors


Generic substitution with pan-HDAC inhibitors like vorinostat or even less selective HDAC1/2/3 inhibitors will confound experimental interpretation by engaging multiple HDAC isozymes simultaneously [1]. This polypharmacology obscures the specific biological role of HDAC3 in processes ranging from transcriptional regulation to cell cycle control and can lead to off-target cellular effects not attributable to HDAC3 inhibition [2]. For research applications where delineating HDAC3-specific function is critical, a selective tool compound like HDAC3-IN-T247 is required to minimize experimental noise and ensure that observed phenotypes are directly linked to HDAC3 engagement. The following quantitative evidence demonstrates the isozyme-selectivity profile that distinguishes HDAC3-IN-T247 from its closest in-class comparators.

Quantitative Differentiation of HDAC3-IN-T247 (T247) from Key Comparators


Isozyme Selectivity Profile: HDAC3-IN-T247 vs. T326, Vorinostat, and Compound 1

HDAC3-IN-T247 (T247) exhibits a clear selectivity profile for HDAC3 over other class I and IIb HDACs. In a direct head-to-head comparison within the same study, T247 demonstrated an IC50 of 0.24 µM against HDAC3, while showing no significant inhibition (IC50 > 100 µM) for HDAC1, HDAC4, HDAC6, and HDAC8 [1]. Its closest analog, T326, also showed HDAC3 selectivity but with a slightly higher IC50 of 0.26 µM [1]. In contrast, the pan-HDAC inhibitor vorinostat potently inhibited HDAC1 (IC50: 0.073 µM), HDAC3 (IC50: 0.39 µM), HDAC6 (IC50: 0.34 µM), and HDAC8 (IC50: 0.27 µM), lacking isozyme selectivity [1]. Compound 1, a less optimized o-aminoanilide, showed weak inhibition of HDAC3 (IC50: 19 µM) and no activity against other tested isoforms [2].

Epigenetics HDAC3 Isozyme Selectivity Structure-Activity Relationship

Cellular Target Engagement: HDAC3-IN-T247 Increases NF-κB Acetylation in HCT116 Cells

In human colon cancer HCT116 cells, HDAC3-IN-T247 (T247) induces a dose-dependent and selective increase in the acetylation of the non-histone substrate NF-κB, a direct readout of intracellular HDAC3 inhibition [1]. This cellular activity is consistent with its in vitro selectivity profile. While vorinostat is known to induce global histone hyperacetylation, T247's effect on NF-κB acetylation is a more selective biomarker of HDAC3 inhibition, offering a clear advantage for studying HDAC3-specific pathways in a cellular context .

Target Engagement NF-κB Signaling Cancer Cell Biology

In Vivo Proof-of-Concept: HDAC3-IN-T247 Modulates Gene Expression and Memory Formation

HDAC3-IN-T247 (T247) has demonstrated in vivo functional activity in a mouse model of memory formation. Intra-hippocampal injection of T247 led to a significant increase in Fgf1b mRNA levels in the CA region of the hippocampus, as well as an enhancement of long-term contextual fear memory [1]. This effect was linked to increased H3K14 acetylation on the Fgf1b promoter, a histone mark associated with transcriptional activation [1]. In contrast, a pan-HDAC inhibitor like vorinostat would be expected to cause a much broader and less targeted epigenetic change, potentially complicating the interpretation of its effects on specific memory processes [2].

In Vivo Pharmacology Memory Enhancement Epigenetic Modulation

Optimal Use Cases for HDAC3-IN-T247 (T247) in Preclinical Research


Delineating HDAC3-Specific Functions in Epigenetics and Gene Regulation

Researchers investigating the specific role of HDAC3 in transcriptional regulation, chromatin remodeling, or the acetylation of non-histone substrates like NF-κB will find T247 an essential tool. Its high selectivity over other class I and II HDACs, as demonstrated by >100 µM IC50 values for HDAC1/4/6/8 [1], minimizes the risk of confounding results from off-target HDAC inhibition. This makes it superior to pan-HDAC inhibitors like vorinostat for experiments designed to isolate HDAC3-dependent pathways.

Pharmacological Validation of HDAC3 as a Therapeutic Target in Cancer

T247 is an ideal compound for validating HDAC3 as a drug target in oncology. Its potent inhibition of HDAC3 (IC50: 0.24 µM) and subsequent induction of growth inhibition in cancer cells [1] provide a strong foundation for mechanistic studies. The compound's selective profile allows for a cleaner interpretation of anti-proliferative effects compared to broad-spectrum HDAC inhibitors, which may exert their activity through multiple mechanisms.

Investigating HDAC3's Role in HIV Latency Reversal

For studies focused on the 'shock and kill' strategy for HIV cure research, T247 is a key reagent. Its ability to activate HIV gene expression in latent HIV-infected cell models [1] positions it as a tool for understanding the epigenetic mechanisms of viral latency. Its selectivity ensures that any observed reversal of latency can be more confidently attributed to HDAC3 inhibition, rather than the pan-inhibition of multiple HDACs.

Neuroscience Research on Learning, Memory, and Neurological Disorders

Based on in vivo evidence that intra-hippocampal injection of T247 enhances Fgf1b expression and long-term memory in mice [2], this compound is a powerful tool for neuroscientists exploring the epigenetic basis of cognition and neurological disease. It enables the specific pharmacological interrogation of HDAC3's role in processes like synaptic plasticity and memory consolidation, offering a critical advantage over less selective inhibitors that may produce broader, non-specific neurological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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